Cas no 245524-93-0 (4,6-Dinitro-1H-indole)

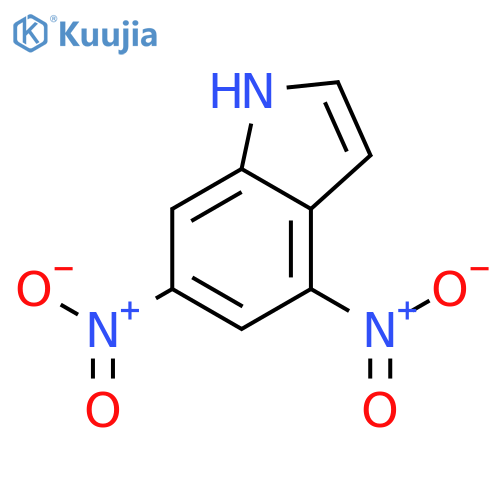

4,6-Dinitro-1H-indole structure

商品名:4,6-Dinitro-1H-indole

4,6-Dinitro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 4,6-Dinitro-1H-indole

- 1H-Indole, 4,6-dinitro-

- 4,6-DINITRO INDOLE

- 1H-Indole,4,6-dinitro

- 4,6-dinitrobenzazole

- 4,6-dinitroindole

- SR-01000090471-1

- DTXSID20404965

- 4, 6-dinitro-1H-indole

- Oprea1_841928

- FT-0768630

- 245524-93-0

- AKOS001749278

- CS-0336239

- SCHEMBL8487610

- SR-01000090471

-

- MDL: MFCD01819903

- インチ: InChI=1S/C8H5N3O4/c12-10(13)5-3-7-6(1-2-9-7)8(4-5)11(14)15/h1-4,9H

- InChIKey: ZDIBNKJWLUKNHH-UHFFFAOYSA-N

- ほほえんだ: C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 207.02800

- どういたいしつりょう: 207.02800565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 107Ų

じっけんとくせい

- PSA: 107.43000

- LogP: 3.03070

4,6-Dinitro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D680170-2mg |

4,6-Dinitro-1H-indole |

245524-93-0 | 2mg |

$ 65.00 | 2022-06-05 | ||

| TRC | D680170-1mg |

4,6-Dinitro-1H-indole |

245524-93-0 | 1mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D680170-10mg |

4,6-Dinitro-1H-indole |

245524-93-0 | 10mg |

$ 80.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y0997576-5g |

4,6-Dinitroindole |

245524-93-0 | 95% | 5g |

$1800 | 2024-08-02 |

4,6-Dinitro-1H-indole 関連文献

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

245524-93-0 (4,6-Dinitro-1H-indole) 関連製品

- 3244-54-0(9H-Carbazole,3,6-dinitro-)

- 3077-85-8(3-Nitrocarbazole)

- 14191-22-1(2-Nitro-9H-carbazole)

- 6146-52-7(5-nitro-1H-indole)

- 4769-96-4(6-Nitro-1H-indole)

- 3741-15-9(4-Nitroquinoline)

- 4769-97-5(4-nitro-1H-indole)

- 607-34-1(5-Nitroquinoline)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:245524-93-0)4,6-DINITRO INDOLE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ